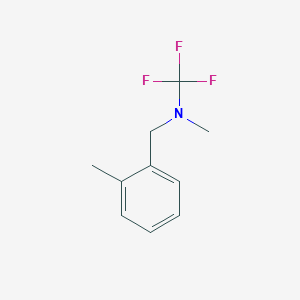
1,1,1-trifluoro-N-methyl-N-(2-methylbenzyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine is a fluorinated amine compound with the molecular formula C10H12F3N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(2-methylbenzyl)methanamine typically involves the reaction of 2-methylbenzylamine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce amines with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Amine oxides.
Reduction: Reduced amines.
Substitution: Trifluoromethylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(2-methylbenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level. The exact pathways and targets may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: Another fluorinated amine with similar structural features but different functional groups.
1,1,1-Trifluoro-N’-methyl-N-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]methanesulfonimidamide: A compound with a similar trifluoromethyl group but different overall structure and properties.
1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy-4-methyl-5-pentyl methacrylate: A fluorinated compound with different functional groups and applications.
Uniqueness
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine is unique due to its specific combination of trifluoromethyl groups and a benzyl moiety, which impart distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C10H12F3N |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
1,1,1-trifluoro-N-methyl-N-[(2-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C10H12F3N/c1-8-5-3-4-6-9(8)7-14(2)10(11,12)13/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
PMHNVRHMWPXLEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CN(C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
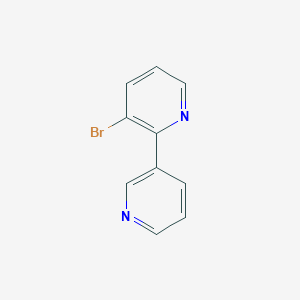
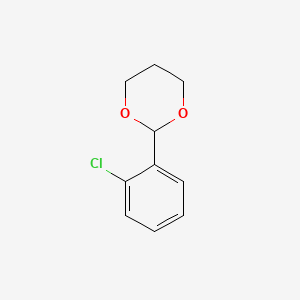
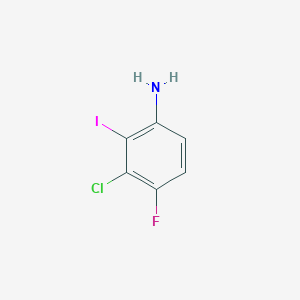
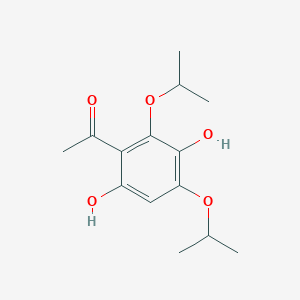

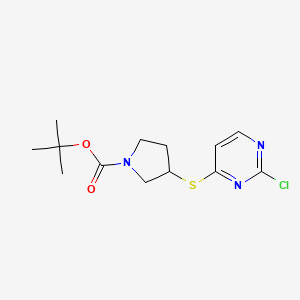
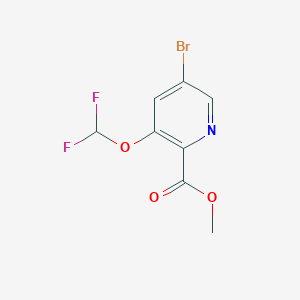
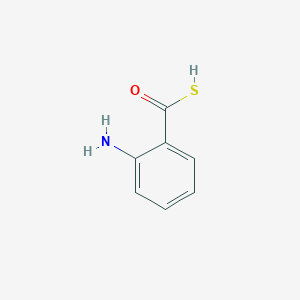

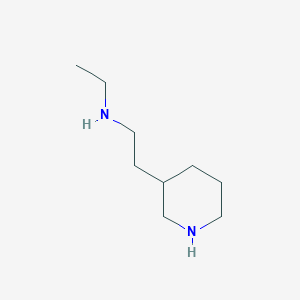
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
